![molecular formula C22H17F2N3O4S2 B2686703 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1260989-72-7](/img/structure/B2686703.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
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Description
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O4S2 and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
This compound has been studied as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, a study synthesized analogues of this compound showing potent dual inhibitory activities against human TS and DHFR, indicating its potential in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
The crystal structures of similar compounds have been examined, providing insights into their molecular conformations. Such studies are crucial for understanding the interactions at the molecular level, which can inform drug design (Subasri et al., 2016).
Chemiluminescence Applications
Research has been conducted on derivatives of this compound for their chemiluminescence properties. These studies explore the potential use of these compounds in analytical chemistry and biological imaging (Watanabe et al., 2010).
Antifolate Inhibitors
Further studies focus on similar compounds as antifolate inhibitors, showing potential as antitumor agents. Such compounds have been synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is a target for cancer chemotherapy (Gangjee et al., 2007).
Radioligand Imaging
Certain derivatives of this compound have been used in radioligand imaging, particularly in positron emission tomography (PET). This application is significant in medical imaging and diagnosis (Dollé et al., 2008).
Molecular Structure and Interaction Analysis
Recent studies also involve quantum chemical insights into the molecular structure and interactions of related compounds. Such research can inform drug design, especially in understanding how these compounds interact with biological targets (Mary et al., 2020).
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4S2/c1-30-16-8-14(9-17(10-16)31-2)25-19(28)11-33-22-26-18-3-4-32-20(18)21(29)27(22)15-6-12(23)5-13(24)7-15/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOJUBNUDUGZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide |
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